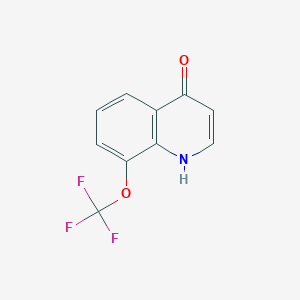

8-(Trifluoromethoxy)quinolin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-7(15)4-5-14-9(6)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUUZJLMLDZNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656134 | |

| Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-41-4 | |

| Record name | 8-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethoxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Trifluoromethoxy Quinolin 4 Ol and Its Analogues

Development of Convergent and Divergent Synthetic Routes to the Quinolin-4-ol Core

The construction of the fundamental quinolin-4-ol skeleton is the initial and critical phase in the synthesis of 8-(Trifluoromethoxy)quinolin-4-ol. Both convergent and divergent strategies are employed to build this core structure, each offering distinct advantages in terms of efficiency and molecular diversity.

Cyclocondensation Reactions and Their Optimization for Substituted Quinolines

Cyclocondensation reactions are a cornerstone in the synthesis of the quinoline (B57606) ring system. These reactions typically involve the formation of the heterocyclic ring in a single step from acyclic precursors. Classic methods like the Conrad-Limpach and Gould-Jacobs syntheses are foundational for producing quinolin-4-ones. mdpi.com The Conrad-Limpach synthesis, for instance, involves the reaction of anilines with β-ketoesters, followed by cyclization at high temperatures. The Gould-Jacobs reaction utilizes anilines and diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Optimization of these traditional methods is crucial for synthesizing specifically substituted quinolines. For example, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, has been adapted for the synthesis of substituted quinolines. benthamdirect.com A metal-free protocol for the synthesis of 2-substituted quinolines via a [4 + 2] cycloaddition reaction has also been reported, using readily available 2-aminobenzaldehydes and ketones. acs.org Furthermore, a transition-metal-free method has been developed for the construction of 3-substituted or 3,4-disubstituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols through a direct oxidative cyclocondensation reaction. nih.govfrontiersin.org This method demonstrates good functional group tolerance, which is essential for creating a library of diverse quinoline analogues. nih.govfrontiersin.org

The choice of catalyst and reaction conditions plays a pivotal role in the success of these cyclocondensation reactions. For instance, the use of 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina (B75360) has been shown to be an effective organocatalyst for the Friedländer reaction under microwave irradiation, leading to high yields and rapid reaction times. benthamdirect.com

Multi-Step Approaches for Complex this compound Analogues

For more complex analogues of this compound, multi-step synthetic sequences are often necessary. These approaches allow for the precise introduction of various functional groups at specific positions on the quinoline ring. A common strategy involves the initial synthesis of a simpler quinoline core, followed by a series of functionalization reactions.

Continuous flow techniques have emerged as a powerful tool for streamlining multi-step syntheses, enabling the combination of multiple synthetic steps into a single continuous reactor network and avoiding the need for isolating intermediate products. mit.edu This approach is particularly beneficial when dealing with unstable intermediates. mit.edu

Retrosynthetic analysis is a key strategy in designing multi-step syntheses. youtube.com By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be devised. For instance, the synthesis might start with a substituted aniline (B41778), which is then elaborated through a series of reactions to build the desired quinoline structure.

Functionalization Strategies on the Quinoline Ring System

Once the quinolin-4-ol core is established, further diversification can be achieved by introducing or modifying substituents on the quinoline ring. This functionalization is critical for fine-tuning the properties of the final compound.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the quinoline ring towards electrophilic and nucleophilic substitution is well-established. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 5- and 8-positions of the benzene (B151609) ring, as the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. numberanalytics.comtutorsglobe.comquimicaorganica.org The presence of substituents already on the ring can influence the position of further substitution. numberanalytics.com For example, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Nucleophilic substitution, on the other hand, preferentially occurs at the 2- and 4-positions of the pyridine ring, which are electron-deficient. tutorsglobe.comuop.edu.pkyoutube.com This allows for the introduction of various nucleophiles, such as amines and alkoxides, at these positions. The reactivity pattern can be influenced by the reaction conditions and the nature of the attacking nucleophile. tutorsglobe.com

Metal-Catalyzed Coupling Reactions for Structural Diversification

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including quinolines. ias.ac.in These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ias.ac.in

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups onto the quinoline scaffold. organic-chemistry.orgnih.gov For instance, a palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has been developed for the synthesis of heterobiaryl products. organic-chemistry.org Palladium-catalyzed carbonylation reactions are also employed in the synthesis of quinolin-4-ones, using carbon monoxide as the carbonyl source. mdpi.com

Other transition metals, including copper, iron, nickel, and ruthenium, have also been utilized in the synthesis and functionalization of quinolines. frontiersin.orgorganic-chemistry.orgias.ac.in Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have proven effective. organic-chemistry.org Copper-catalyzed tandem reactions have been developed for the synthesis of quinoline-2-carboxylates at room temperature. ias.ac.in The C-8 position of quinoline, while sterically hindered, can be functionalized using transition-metal-catalyzed reactions, enabling the introduction of diverse groups at this challenging position. rsc.org

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Reference |

| Pd(OAc)2/2,4,6-Collidine/Brønsted acid | Aerobic oxidative aromatization | Aliphatic alcohols and anilines | Substituted quinolines | organic-chemistry.org |

| PdCl2(PPh3)2 | Carbonylation | 2-Iodoaniline and terminal acetylenes | Quinolin-4-ones | mdpi.com |

| FeCl3 | Decyanation/[4+2] annulation | α-Aminonitriles and terminal alkynes | 2,4-Diaryl quinolines | organic-chemistry.org |

| Cu(I) | Three-component coupling | Not specified | Quinoline derivatives | ias.ac.in |

| Ni catalyst | Cyclization | 2-Iodoanilines and alkynyl aryl ketones | 2,4-Disubstituted quinolines | organic-chemistry.org |

Mannich-Type Reactions for Side Chain Introduction

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org This reaction provides a powerful method for introducing aminoalkyl side chains onto the quinoline skeleton. wikipedia.org The reaction typically involves an aldehyde, a primary or secondary amine, and a carbonyl compound that can form an enol. wikipedia.org

The mechanism starts with the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile. wikipedia.org The enol form of the carbonyl compound then attacks the iminium ion to form the β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

In the context of quinoline synthesis, Mannich-type reactions can be used to introduce functionalized side chains, which can be crucial for modulating the biological activity of the resulting analogues. nih.govresearchgate.net For example, a Mannich-type reaction between quinazolin-4-ones and N-Cbz propanal has been developed to afford quinazolinones with a newly formed heterocycle bearing an alkylamine appendage. nih.govresearchgate.net Asymmetric Mannich reactions, often employing organocatalysts like proline, can be used to control the stereochemistry of the newly formed stereocenters. wikipedia.org

| Reaction Name | Reactants | Product | Key Features | Reference |

| Mannich Reaction | Aldehyde, Amine (primary or secondary), Carbonyl compound (enolizable) | β-Amino-carbonyl compound (Mannich base) | Three-component condensation, introduces aminoalkyl side chains | wikipedia.orgorganic-chemistry.org |

Azo Coupling Reactions and Regioselectivity

Azo coupling is a significant electrophilic aromatic substitution reaction in organic chemistry where a diazonium salt reacts with an activated aromatic ring, such as a phenol (B47542) or aniline, to form an azo compound (R−N=N−R'). wikipedia.org These resulting azo compounds are often characterized by their vibrant colors due to extended conjugated systems. wikipedia.org The aryldiazonium cation acts as the electrophile, attacking the electron-rich nucleophilic aromatic compound. wikipedia.org

For quinolin-4-ol systems, the hydroxyl group at the C-4 position is a potent activating group, directing the electrophilic attack of the diazonium cation to specific positions on the quinoline ring. The regioselectivity of this reaction is primarily governed by the electronic effects of the substituents on the quinoline core. Generally, the coupling occurs at the position para to the hydroxyl group. If this position is already substituted, the reaction will proceed at an ortho position, although typically at a slower rate. wikipedia.org

In the case of this compound, the C-4 hydroxyl group strongly activates the quinoline ring towards electrophilic substitution. The trifluoromethoxy group (-OCF3) at the C-8 position is a moderately deactivating, electron-withdrawing group, which will influence the electron density distribution across the scaffold. The electrophilic diazonium salt will preferentially attack the positions most activated by the C-4 hydroxyl group. The likely positions for azo coupling on the this compound scaffold are the C-3 and C-5 positions, which are ortho to the activating hydroxyl group. The benzene ring portion of the quinoline is deactivated by the -OCF3 group, making positions C-5, C-6, and C-7 less favorable for electrophilic attack compared to the pyridine ring.

The general reaction mechanism for the azo coupling of this compound with a generic aryldiazonium chloride is depicted below:

Reaction Scheme:

The precise regiochemical outcome can be influenced by reaction conditions such as pH and solvent. In alkaline conditions, the phenoxide ion is formed, which is an even stronger activating group than the hydroxyl group, thus increasing the reaction rate. wikipedia.org

Table 1: Predicted Regioselectivity of Azo Coupling on this compound

| Coupling Position | Activating/Deactivating Influence | Predicted Product |

| C-3 | Ortho to C-4 OH (activating) | 3-(Arylazo)-8-(trifluoromethoxy)quinolin-4-ol |

| C-5 | Ortho to C-4 OH (activating), on the deactivated benzene ring | 5-(Arylazo)-8-(trifluoromethoxy)quinolin-4-ol |

Regioselective Synthesis of this compound Derivatives

Control of Substitution Patterns for Targeted Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijresm.comresearchgate.net The biological profile of a quinoline derivative can be significantly modulated by the nature and position of its substituents. nih.gov The regioselective synthesis of derivatives of this compound is therefore a key strategy for developing new therapeutic agents with enhanced potency and selectivity.

The trifluoromethoxy group at the C-8 position is of particular interest as fluorine-containing functional groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The control of substitution patterns on the this compound core allows for the fine-tuning of its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.

For instance, structure-activity relationship (SAR) studies on various quinoline analogues have demonstrated that specific substitutions can lead to targeted biological effects. The introduction of different functional groups at various positions of the quinoline ring can influence the molecule's ability to interact with specific enzymes or receptors.

Key Substitution Positions and Their Potential Impact on Biological Activity:

C-3 Position: Modifications at this position can be crucial for antiviral activity. In a study on enterovirus D68 inhibitors, replacing an ester group with a trifluoromethyl-substituted oxadiazole at the C-3 position of a quinoline scaffold led to a significant increase in antiviral potency. nih.gov

C-5 and C-7 Positions: These positions are often targeted for modification to enhance anticancer activity. For example, the presence of a chloro or trifluoromethyl group at the C-7 position of 4-aminoquinoline (B48711) derivatives has been associated with more potent antigrowth effects on cancer cells. nih.gov

The strategic placement of various substituents on the this compound backbone can thus be used to develop derivatives with optimized activity for a specific therapeutic purpose. Below is a table summarizing the observed effects of substitutions on the biological activity of related quinoline compounds, which can guide the design of novel this compound derivatives.

Table 2: Structure-Activity Relationship (SAR) Insights from Analogous Quinoline Derivatives

| Compound Class | Substitution Pattern | Observed Biological Activity | Reference |

| 4-Aminoquinolines | 7-Chloro or 7-Trifluoromethyl group | Enhanced anticancer activity | nih.gov |

| Quinoline Analogues | 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl) group | Potent antiviral activity against Enterovirus D68 | nih.gov |

| 8-Hydroxyquinoline (B1678124) Derivatives | Aromatic amide at C-2 | Increased lipophilicity and antiviral activity | nih.gov |

| 4-Substituted Quinolines | Various substitutions at C-4 | Cytotoxicity against cancer and Leishmania | nih.gov |

Cutting Edge Spectroscopic and Crystallographic Investigations of 8 Trifluoromethoxy Quinolin 4 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 8-(trifluoromethoxy)quinolin-4-ol, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would be required for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

The analysis of related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, demonstrates the power of NMR in identifying the precise chemical environment of each atom. dergipark.org.trresearchgate.net

¹H NMR: In a potential ¹H NMR spectrum of this compound, the protons on the quinoline (B57606) ring would exhibit characteristic chemical shifts and coupling patterns. The proton of the hydroxyl group at position 4 would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their multiplicity revealing their coupling relationships with neighboring protons. researchgate.netchemicalbook.comspectrabase.com

¹³C NMR: The ¹³C NMR spectrum would provide crucial information on the carbon skeleton. The carbon atom attached to the trifluoromethoxy group (C8) would show a characteristic chemical shift, and the quartet splitting pattern due to coupling with the three fluorine atoms would be a key identifier. The other aromatic carbons would resonate in the typical range of 110-150 ppm. The carbonyl-like carbon at the C4 position (due to keto-enol tautomerism) would be expected at a significantly downfield shift. rsc.orgresearchgate.net

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms. huji.ac.ilwikipedia.org For the -OCF₃ group in this compound, a single resonance (a singlet, assuming no coupling to other nearby nuclei) would be expected. Its chemical shift would be indicative of the electronic environment provided by the quinoline ring system. For comparison, the ¹⁹F NMR signal for a CF₃ group directly attached to a quinoline ring has been observed at chemical shifts around -62 to -71 ppm. researchgate.net

A representative table for a related compound, 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), showcases the type of data obtained.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 8.52 | d | 8.2 | H-7 |

| 8.28 | d | 7.2 | H-5 | |

| 7.80 | t | 7.9 | H-6 | |

| 7.30 | s | H-3 | ||

| ¹³C | 163.3 | C-4 | ||

| 148.4 | q | 67 | C-2 | |

| 144.5 | C-5 | |||

| 130.0 | q | 58 | C-8 | |

| 127.3 | C-7 | |||

| 125.3 | q | 276 | CF₃ (at C-8) | |

| 122.6 | q | 273 | CF₃ (at C-2) | |

| 121.9 | C-6 | |||

| 119.9 | C-4a | |||

| 101.0 | C-3 | |||

| ¹⁹F | -58.98 | s | CF₃ (at C-2) | |

| -67.03 | s | CF₃ (at C-8) | ||

| Data for 2,8-bis(trifluoromethyl)quinolin-4-ol in DMSO-d6. researchgate.net |

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)

To definitively assign the signals observed in one-dimensional NMR spectra, two-dimensional (2D) techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. This is invaluable for assigning the carbons of the quinoline core.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC would be critical to confirm the assignment of quaternary carbons and to establish the connectivity between the trifluoromethoxy group and the C8 position of the quinoline ring.

Advanced Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. For the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), a broad band associated with the O-H stretching vibration is observed, which is indicative of hydrogen bonding. researchgate.netresearchgate.net The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1600-1400 cm⁻¹ region. dergipark.org.tr A key feature for this compound would be the strong absorption bands associated with the C-F and C-O stretching vibrations of the trifluoromethoxy group. For instance, studies on 5,8-quinolinedione (B78156) derivatives show characteristic C=O vibration peaks that help distinguish between isomers. researchgate.net

Characteristic FT-IR Bands for Related Quinoline Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching | 3500-3300 | dergipark.org.tr |

| N-H | Stretching | 3390 ± 60 | dergipark.org.tr |

| C=C, C=N | Ring Stretching | 1640-1550 | dergipark.org.tr |

| C-F | Stretching | 1350-1100 | N/A |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring of the quinoline system gives rise to strong Raman signals. dergipark.org.trnih.gov Studies on tris-(8-hydroxyquinoline) aluminum have utilized Raman spectroscopy to investigate the ring, C-N, and metal-oxygen vibrational modes. researchgate.netpnnl.govnih.gov For this compound, Raman spectroscopy would be useful for analyzing the skeletal vibrations of the quinoline ring and the symmetric vibrations of the trifluoromethoxy group.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the electronic structure and environment. The UV-Vis spectrum of 8-hydroxyquinoline derivatives typically displays multiple absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.netmdpi.com The position and intensity of these bands are influenced by substituents on the quinoline ring and the solvent used for the measurement (solvatochromism).

The introduction of a strong electron-withdrawing group like trifluoromethoxy at the C8 position is expected to cause a shift in the absorption maxima compared to the parent 8-hydroxyquinoline. mdpi.com Studying the UV-Vis spectrum in a range of solvents with varying polarities could reveal information about the change in the dipole moment of the molecule upon electronic excitation. For example, the absorption spectra of 8-hydroxyquinoline have been recorded in various solvents, showing distinct bands that are attributed to different electronic transitions within the quinoline ring. nist.govnist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the confident determination of a molecule's chemical formula. In the analysis of quinoline derivatives, this technique is crucial for verifying the successful incorporation of substituents and for differentiating between isomers.

While specific experimental HRMS data for this compound is not widely available in the surveyed literature, the analysis of related quinoline structures provides a clear indication of the expected results. For instance, in the characterization of iodo-quinoline derivatives, HRMS (utilizing MALDI-TOF/TOF) has been successfully employed to confirm the mass of the protonated molecule. mdpi.com

Table 1: Illustrative HRMS Data for a Related Quinoline Derivative

| Compound Name | Ion | Calculated m/z | Found m/z |

| 6-iodo-2-phenylquinoline-4-carboxylic acid | [M+H]⁺ | 419.9733 | 419.9708 |

Data sourced from a study on iodo-quinoline derivatives and is presented for illustrative purposes. mdpi.com

Beyond accurate mass determination, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer profound insights into the compound's structure. For quinolin-4-ol systems, characteristic fragmentation pathways often involve the loss of small neutral molecules. Common fragmentation patterns observed in the mass spectrometry of quinolone antibiotics, a related class of compounds, include the loss of water ([M+H−H₂O]⁺) and the elimination of a carbonyl group ([M+H−CO]⁺). nih.gov The fragmentation of the quinoline core itself can also occur, with a primary dissociation product often resulting from the loss of HCN. rsc.org For this compound, one would anticipate observing fragments corresponding to the loss of the trifluoromethoxy group and other characteristic cleavages of the quinoline scaffold.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. sigmaaldrich.com This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of structural detail.

Although a crystal structure for this compound has not been reported in the reviewed literature, crystallographic analyses of analogous quinoline derivatives have been published, providing a strong basis for predicting its solid-state conformation. For example, the crystal structure of various N-substituted-4-hydroxy-2-quinolone-3-carboxamides has been determined, revealing the planarity of the quinolone ring system. researchgate.net Similarly, studies on other quinoline derivatives, such as 4-phenylamino quinazolines and a quinoline dicarbamic acid derivative, have provided detailed crystallographic data. chemmethod.comsioc-journal.cn

The quinoline ring system is characteristically planar, and it is expected that this compound would adopt a similar planar conformation. The trifluoromethoxy group at the 8-position and the hydroxyl group at the 4-position would be oriented to minimize steric hindrance. Computational modeling of related structures, such as 8-bromo-3-(trifluoromethyl)quinoline, suggests that substituents can occupy positions nearly orthogonal to the quinoline plane to reduce electronic repulsion. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group at the 4-position and the nitrogen atom of the quinoline ring.

Table 2: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Value |

| Compound | (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid |

| Empirical Formula | C₁₈H₂₁N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data is for a related quinoline dicarbamic acid derivative and serves as an example of typical crystallographic parameters. chemmethod.com

The collection of such data for this compound would definitively establish its molecular geometry and provide critical insights into its intermolecular interactions in the solid state, which can influence its physical properties such as solubility and melting point.

In Silico and Theoretical Explorations of 8 Trifluoromethoxy Quinolin 4 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic and Geometric Structure Optimization

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular structure and electronic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry used to investigate molecular properties. DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. scirp.org These methods are invaluable for determining optimized molecular geometries, vibrational frequencies, and various electronic parameters. scirp.orgscirp.org

Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. scispace.com Both DFT and HF methods, often paired with a basis set like 6-311G(d,p), are used to calculate the optimized ground state geometry of molecules. scispace.com For quinoline (B57606) and its derivatives, these calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. scirp.orgscispace.com Studies on various quinoline compounds have demonstrated that theoretical results for geometric parameters show good agreement with experimental values where available. scispace.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. sci-hub.se The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A smaller energy gap suggests that a molecule is more easily polarizable, which is generally associated with higher chemical reactivity and lower kinetic stability. sci-hub.se This gap is crucial as it reflects the energy required for an electron to transition from the valence band to the conduction band, which can indicate the potential biological activity of the molecule. sci-hub.se Quantum chemical calculations are used to determine the energies of these orbitals and predict the molecule's reactivity. For instance, in a study of a 4-amino-2-methyl-8-(trifluoromethyl)quinolone, DFT analysis was used to calculate the HOMO and LUMO energies, yielding a specific energy gap that helps to understand its bioactivity. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Energies for a Related Quinoline Derivative

| Parameter | Energy (Hartree) |

|---|---|

| EHOMO | -0.1337 |

| ELUMO | -0.09801 |

| ΔE (Energy Gap) | 0.03569 |

Data derived from a DFT analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinolone. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map uses a color-coded scheme to represent different electrostatic potential regions: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. sci-hub.se Green areas represent neutral electrostatic potential. sci-hub.se

For quinoline derivatives, MEP analysis can identify the most likely sites for intermolecular interactions. Studies on related 8-hydroxyquinoline (B1678124) systems show that negative potentials are typically located on electronegative atoms like oxygen and on the phenyl rings, while electropositive potentials are found around hydrogen atoms bonded to nitrogen. sci-hub.se This information is vital for understanding how the molecule might interact with biological receptors or other reactants.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. wisc.eduresearchgate.net It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu This method is particularly effective for analyzing delocalization effects, such as hyperconjugation, which involve interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a compound and its dynamic interactions with a biological target, such as a protein or enzyme. nih.gov

In the context of quinoline derivatives, MD simulations have been employed to evaluate their potential as enzyme inhibitors. For example, a study investigating dihydroxyl-quinoline derivatives as potential inhibitors of the acetylcholinesterase enzyme, a key target in Alzheimer's disease research, used MD simulations to analyze their dynamic behavior within the enzyme's active site. nih.gov The simulations helped to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline ligands and the amino acid residues of the target protein. By calculating binding energies using methods like MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can assess and compare the binding affinity of different derivatives, proposing promising candidates for further development. nih.gov Such simulations are particularly valuable when experimental data is scarce, providing a reference point for analyzing newly designed molecules. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) modeling being a prominent application. QSAR aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of the most promising lead compounds. nih.gov

Recently, 2D and 3D-QSAR models were developed for a large database of 349 quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. nih.gov The study utilized methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). The resulting models demonstrated good predictive capacity and were used to extract crucial structural information, identifying which features of the quinoline core are essential for antimalarial activity. nih.gov These validated QSAR models can accurately predict the toxicological profile of new derivatives, correlating well with experimental data and guiding the synthesis of novel, more effective compounds. nih.gov

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

In silico methods, particularly molecular docking and virtual screening, are powerful tools in modern drug discovery and chemical biology. These computational techniques allow for the rapid assessment of potential interactions between a small molecule, such as 8-(trifluoromethoxy)quinolin-4-ol, and a vast array of biological macromolecules. This enables the identification of potential protein targets and provides insights into the specific binding modes that govern these interactions at the molecular level. While direct molecular docking and virtual screening studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline and quinolin-4-ol derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how this compound and its analogs could be explored computationally.

Computational approaches are instrumental in the early phases of drug discovery, aiding in the identification and validation of potential drug targets. nih.govfrontiersin.org Techniques such as inverse virtual screening, where a compound of interest is docked against a library of protein structures, can help to identify potential biological partners. frontiersin.org This methodology has been successfully applied to other quinoline derivatives, such as 2-aryl-quinoline-4-carboxylic acids, to identify Leishmania major N-myristoyltransferase as a promising target. frontiersin.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information is crucial for understanding the structure-activity relationships of a compound and for guiding the design of more potent and selective derivatives. For instance, docking studies on various quinoline derivatives have been conducted to explore their potential as inhibitors of HIV reverse transcriptase, with some compounds showing high binding affinities. nih.gov Similarly, the binding modes of quinine (B1679958) and quinidine (B1679956) with aldo-keto reductases have been analyzed to understand their inhibitory activity. nih.gov

Virtual screening of large compound libraries against specific protein targets is another common application. This approach has been used to identify novel inhibitors from quinoline-based libraries for targets such as the GLI1 transcription factor, which is implicated in cancer. nih.gov Furthermore, in the context of infectious diseases, virtual screening of quinoline derivatives has been employed to identify potential inhibitors of SARS-CoV-2 proteins. nih.govosti.gov

The insights gained from these computational studies on related quinoline scaffolds can inform the potential therapeutic applications of this compound and its derivatives. The following tables summarize findings from molecular docking and virtual screening studies on various quinoline analogs, illustrating the types of targets and interactions that are typically investigated.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Derivative Class | Protein Target | Key Findings |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Inverse virtual screening identified LmNMT as a high-affinity target. Molecular dynamics simulations suggested stable binding. frontiersin.org |

| Quinine and Quinidine | Aldo-keto reductases (AKR1B1 and AKR1B10) | Docking studies revealed hydrogen bonding and pi-cation interactions as key determinants of binding and inhibitory activity. nih.gov |

| Substituted quinolines | HIV Reverse Transcriptase | Several synthesized quinoline derivatives showed high docking scores, indicating strong potential binding affinity to the enzyme's active site. nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | Cannabinoid receptor 1 (CB1a) | Molecular docking predicted good binding affinities, with interactions involving several key amino acid residues. nih.gov |

Table 2: Examples of Virtual Screening Studies with Quinoline Libraries

| Library Type | Protein Target(s) | Key Findings |

| Quinoline-derived library | SARS-CoV-2 proteins (Spike protein, Mpro, Ppro, RdRp) | Virtual screening identified several existing quinoline-based drugs as potential inhibitors of viral entry and replication. nih.gov |

| 8-Hydroxyquinoline derivatives | Glioma-associated oncogene 1 (GLI1) | A structure-based virtual screen identified an 8-hydroxyquinoline compound as a high-affinity binder to GLI1. nih.gov |

| Tetrahydroquinoline derivatives | Pyruvate kinase isozyme M2 (PKM2) | A hybrid virtual screening approach identified novel tetrahydroquinoline-based activators of PKM2 with potential antitumor activity. dovepress.com |

These examples underscore the utility of molecular docking and virtual screening in exploring the biological potential of quinoline-based compounds. For this compound, similar in silico investigations would be a critical first step in identifying its putative biological targets and elucidating its mechanism of action at a molecular level. The presence of the trifluoromethoxy group at the 8-position and the hydroxyl group at the 4-position are expected to significantly influence its binding properties through specific hydrogen bonding and electrostatic interactions, which could be precisely modeled and evaluated using these computational techniques.

Biological and Pharmacological Profiling of 8 Trifluoromethoxy Quinolin 4 Ol Analogues

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For 8-(trifluoromethoxy)quinolin-4-ol analogues, these studies have provided valuable insights into the roles of different substituents and their positions on the quinoline (B57606) core.

Influence of the Trifluoromethoxy Moiety on Receptor Binding and Efficacy

The trifluoromethoxy (-OCF3) group is a unique substituent that can significantly impact a molecule's properties. It is strongly electron-withdrawing and more lipophilic than a methoxy (B1213986) group. These characteristics can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target receptor. mdpi.com

In the context of quinoline derivatives, the trifluoromethoxy group can influence receptor binding and efficacy through several mechanisms:

Enhanced Lipophilicity: The trifluoromethoxy group increases the lipophilicity of the molecule, which can facilitate its passage through biological membranes to reach its target. mdpi.com This property is particularly important for drugs targeting intracellular receptors or those needing to cross the blood-brain barrier.

Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution within the quinoline ring system. This can affect the molecule's ability to form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of a receptor. mdpi.com

Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, leading to a longer half-life and improved pharmacokinetic profile. mdpi.com

Positional Effects of Substituents on Quinoline Core and Correlation with Bioactivity Profiles

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. nih.govnih.gov

Position 2: Modifications at the C-2 position of the quinoline ring can significantly impact activity. For instance, the introduction of aromatic amide substituents at this position has been shown to increase lipophilicity and antiviral activity. nih.gov

Position 4: The C-4 position is often a key site for modification. For example, 4-aniline quinoline compounds have been developed as dual PI3K/mTOR inhibitors. nih.gov

Position 7: Substitutions at the C-7 position are also critical for bioactivity. For example, the presence of a piperazine (B1678402) or pyrrolidine (B122466) group at C-7 can influence antimycobacterial activity. nih.gov

Position 8: The substituent at the 8-position has a notable impact on the antimycobacterial activity of quinolones, with the effect being dependent on the substituent at the N-1 position. nih.gov For example, when N-1 is cyclopropyl, the order of activity for substituents at the 8-position is COMe ≈ CBr > CCl > CH ≈ CF ≈ COEt > N > CCF3. nih.gov

Antimicrobial Research Applications

Quinoline derivatives have long been investigated for their antimicrobial properties. The unique structural features of this compound analogues make them promising candidates for the development of new antimicrobial agents.

Evaluation of Antibacterial Efficacy Against Resistant Strains

The emergence of multidrug-resistant (MDR) bacterial strains is a major global health concern. nih.gov Research into new antibacterial agents with novel mechanisms of action is therefore critical. Quinolone derivatives have shown promise in this area.

Mechanism of Action: Fluoroquinolones, a well-known class of quinolone antibacterials, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.gov This leads to rapid bacterial cell death. nih.gov

Activity against Resistant Strains: Studies have shown that certain quinoline-2-one derivatives exhibit significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | nih.gov |

| Vancomycin (control) | MRSA | - | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds.

Antifungal Spectrum of Activity and Potency

In addition to their antibacterial properties, quinoline derivatives have also been explored for their antifungal activity. researchgate.netnih.gov

Broad-Spectrum Activity: Some 8-hydroxyquinoline (B1678124) derivatives have demonstrated activity against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. fordham.edu

Structure-Activity Relationships: The antifungal activity of these compounds is influenced by the position of substituents. For instance, in a study of iodo-substituted 8-quinolinols, the 6-iodo isomer was found to be the most active. fordham.edu Another study on umbelliferone-8-hydroxyquinoline analogues revealed that derivatives with a hydroxyl group at position 8 were more active than those with a hydroxyl group at position 4. mdpi.com

Table 2: Antifungal Activity of a Quinoline Derivative

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| Ac12 | Sclerotinia sclerotiorum | 0.52 | nih.gov |

| Ac12 | Botrytis cinerea | 0.50 | nih.gov |

| Lead Compound 3 | Sclerotinia sclerotiorum | 1.72 | nih.gov |

| Lead Compound 3 | Botrytis cinerea | 1.89 | nih.gov |

| 8-hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 | nih.gov |

| 8-hydroxyquinoline | Botrytis cinerea | 5.28 | nih.gov |

This table highlights the potent antifungal activity of a specific derivative compared to a lead compound and a known antifungal agent.

Investigation of Antimicrobial Mechanisms of Action

Understanding the mechanism of action of antimicrobial compounds is crucial for their development and for overcoming resistance.

Inhibition of Nucleic Acid Synthesis: As mentioned earlier, a primary mechanism of action for many quinolone antibacterials is the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Disruption of Cell Membranes: Some studies suggest that certain quinoline derivatives may also exert their antimicrobial effects by disrupting the cell membrane. For example, a preliminary investigation into the antifungal mechanism of one potent quinoline derivative indicated that it might cause abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

Antimalarial Research Initiatives

The urgent need for novel antimalarial agents, driven by the spread of drug-resistant Plasmodium parasites, has spurred research into various chemical scaffolds, including quinoline derivatives. Analogues of this compound have been investigated for their potential to combat malaria, with studies focusing on their efficacy against different parasite species and their mechanisms of action.

In Vitro and In Vivo Efficacy Against Drug-Sensitive and Drug-Resistant Plasmodium Species

Research has demonstrated the antimalarial potential of quinoline derivatives, including those with trifluoromethyl groups, against various Plasmodium species. The substitution of trifluoromethyl groups at different positions on the quinoline ring has been a strategy to enhance antimalarial activity. nih.govnih.gov

In Vitro Studies: Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have shown notable in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum. nih.gov For instance, compounds like 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones exhibited IC50 values of 4.8 and 5.2 micrograms/ml, respectively. nih.gov The presence of two trifluoromethyl groups appears to confer slightly higher in vitro activity compared to compounds with a single trifluoromethyl group. nih.gov Furthermore, certain N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine derivatives have demonstrated significant potency, with one of the most active compounds showing an IC50 value of 0.083 µM, which is three times more potent than chloroquine (B1663885). nih.gov

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives.

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | D10 (chloroquine-sensitive) | 4.8 nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 nih.gov |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | W2 (chloroquine-resistant) | 0.083 (µM) nih.gov |

In Vivo Studies: In vivo studies using murine models, such as those infected with Plasmodium berghei, are crucial for evaluating the efficacy of potential antimalarial compounds. mdpi.comajbls.com The 4-day suppressive test is a standard assay used to assess the in vivo antimalarial activity of test compounds. ajbls.comnih.gov For a compound to be considered active in this test, it should demonstrate a parasitemia inhibition of at least 30%. ajbls.com

One study reported that N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine was active in P. berghei-infected mice, reducing parasitemia by 66% on the fifth day after infection, which was consistent with its in vitro activity. nih.gov Enantiomerically pure (S)-amino-alcohol quinolines have also shown promise in vivo, with survival rates similar to mefloquine (B1676156) at lower doses in P. berghei-infected mice, although complete parasite clearance was not achieved. researchgate.net

The table below presents in vivo antimalarial data for a quinoline derivative.

| Compound | Plasmodium Species | Animal Model | Parasitemia Reduction (%) |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | P. berghei | Mice | 66 nih.gov |

Elucidation of Antimalarial Targets and Modes of Action (e.g., Heme Detoxification Inhibition)

A key target for many antimalarial drugs, particularly quinoline-based compounds, is the parasite's heme detoxification pathway. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. nih.govbiorxiv.org Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. nih.gov

Quinoline derivatives are thought to interfere with hemozoin formation. biorxiv.org Chloroquine, a well-known quinoline antimalarial, is believed to act by inhibiting the formation of the heme-Pfhrp-2 complex, a key step in heme detoxification. nih.gov It has a higher affinity for heme than the Plasmodium falciparum histidine-rich protein-2 (Pfhrp-2), suggesting it may remove heme bound to this protein, forming a toxic complex. nih.gov Some trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives are also proposed to exert their antimalarial effect by binding to DNA through intercalation. nih.gov

Artemisinin-based drugs, another important class of antimalarials, are also potent inhibitors of hemozoin crystallization. researchgate.net The combination of different classes of antimalarial drugs is a common strategy to enhance efficacy and combat resistance. researchgate.netnih.gov

Anticancer Research and Antitumor Activity

In addition to their antimalarial properties, quinoline-based compounds have been investigated for their potential as anticancer agents. Their diverse biological activities make them attractive scaffolds for the development of new therapeutic agents targeting various aspects of cancer cell biology.

In Vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Quinoline derivatives have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. nih.govnih.gov For example, 4-phenoxy-quinoline derivatives have shown anticancer activity in various human cancer cell lines in vitro. nih.gov Plastoquinone (B1678516) analogues, which contain a quinone scaffold, have also exhibited notable anticancer activity against leukemia, renal, prostate, and breast cancer cell lines. nih.gov One such analogue, AQ-12, showed significant antiproliferative activity against HCT-116 colorectal cancer and MCF-7 breast cancer cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov

The following table provides examples of the in vitro cytotoxicity of quinoline-related compounds.

| Compound | Cancer Cell Line | IC50 (µM) |

| AQ-12 | HCT-116 (Colorectal) | 5.11 ± 2.14 nih.gov |

| AQ-12 | MCF-7 (Breast) | 6.06 ± 3.09 nih.gov |

Investigation of Cell Cycle Perturbation and Apoptosis Induction

A key mechanism through which many anticancer agents exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Some quinoline-based compounds have been shown to influence these processes. For instance, honokiol, a compound that can be isolated from Magnolia officinalis, has been shown to induce cell cycle arrest and apoptosis in human gastric carcinoma cells. nih.gov This effect is associated with the upregulation of p53 and p21, and the downregulation of key cell cycle regulators like Cyclin B1, CDC2, and cdc25C. nih.gov Similarly, laticifer proteins from Calotropis procera have been found to induce apoptosis in cancer cell lines, characterized by chromatin condensation and nuclear fragmentation. nih.gov The plastoquinone analogue AQ-12 has also been shown to augment apoptosis in HCT-116 and MCF-7 cells. nih.gov

Modulation of Oncogenic Signaling Pathways and Enzyme Inhibition (e.g., Matrix Metalloproteinases, Topoisomerases)

The anticancer activity of quinoline derivatives can also be attributed to their ability to modulate various oncogenic signaling pathways and inhibit key enzymes involved in cancer progression.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.govnih.gov Inhibition of MMPs is therefore a potential strategy for cancer therapy. nih.govcapes.gov.br Certain compounds can inhibit the activity of specific MMPs, such as MMP-2, MMP-8, and MMP-9. nih.gov

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.govnih.gov They are important targets for cancer chemotherapy. nih.gov Some quinoline compounds, known as 4-quinolones, are known to target topoisomerase IV, converting it into a poisonous adduct on DNA, which leads to DNA damage and cell death. nih.govnih.gov Laticifer proteins from Calotropis procera have also been shown to interfere with topoisomerase I activity, likely by acting on DNA, which contributes to their cytotoxic effects. nih.gov

Oncogenic Signaling Pathways: Quinoline-based compounds can also interfere with specific signaling pathways that are dysregulated in cancer. For example, some 4-phenoxy-quinoline derivatives work by mislocalizing Aurora kinase B, a key regulator of cell division, thereby disrupting mitosis and suppressing tumor growth. nih.gov

Antiviral Research and Therapeutics

The quinoline nucleus is a foundational structure in the development of various therapeutic agents, including those with antiviral properties. nih.gov Its derivatives have been explored for their activity against a wide range of viruses. nih.gov

Quinoline derivatives have demonstrated a broad spectrum of antiviral activity. nih.gov For instance, certain analogues have been identified as potent inhibitors of viruses such as Zika, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, and Hepatitis C virus. nih.gov

Research has highlighted the potential of quinoline derivatives against flaviviruses. For example, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low micromolar range. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.gov The well-known antimalarial drug, chloroquine, which is a 9-aminoquinoline, has also been shown to inhibit the replication of flaviviruses, influenza, HIV, and coronaviruses. nih.gov

Furthermore, a series of 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability to inhibit Zika virus (ZIKV) replication. nih.gov Several of these derivatives showed antiviral activity comparable to mefloquine, with some compounds significantly reducing ZIKV RNA production. nih.gov

In the context of coronaviruses, a study of ten quinoline analogues revealed broad anti-coronavirus activity. nih.gov Chloroquine and hydroxychloroquine (B89500) were particularly potent, with EC50 values in the low micromolar range against SARS-CoV-1, SARS-CoV-2, and human coronaviruses 229E and OC43. nih.gov Amodiaquine and ferroquine (B607439) also showed significant anti-coronavirus activity. nih.gov

The following table summarizes the antiviral activity of selected quinoline derivatives against various viruses:

| Compound/Derivative Class | Virus | Key Findings | Reference |

| Novel quinoline derivatives | Dengue virus serotype 2 (DENV2) | Dose-dependent inhibition in the low micromolar range; impaired viral envelope glycoprotein accumulation. | nih.gov |

| Chloroquine | Flaviviruses, Influenza, HIV, Coronaviruses | Inhibits viral replication. | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika virus (ZIKV) | Reduced ZIKV RNA production, with activity similar to mefloquine. | nih.gov |

| Chloroquine, Hydroxychloroquine | Coronaviruses (SARS-CoV-1, SARS-CoV-2, HCoV-229E, HCoV-OC43) | Potent antiviral activity with EC50 values in the range of 0.12-12 μM. | nih.gov |

| Amodiaquine, Ferroquine | Coronaviruses | Potent anti-coronavirus activity. | nih.gov |

| Quinolylnitrone QN23 | Not specified | Potent neuroprotective agent with potential for stroke therapy. | nih.gov |

| 3-(6-Bromoquinolin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | Enterovirus D68 (EV-D68) | Potent antiviral activity with EC50 values ranging from 0.05 to 0.10 μM against various strains. | nih.govresearchgate.net |

| Quinoline-based derivatives (Compounds 3, 7, 9, 12) | HIV Reverse Transcriptase (RT) | Abolished the activity of HIV RT at a concentration of 50 μM. | biorxiv.org |

The antiviral mechanisms of quinoline derivatives are diverse. A primary mechanism observed is the inhibition of viral replication. nih.gov For instance, in the case of DENV2, novel quinoline derivatives were found to act at an early stage of the virus life cycle, reducing the intracellular production of the envelope glycoprotein and the yield of infective virions. nih.gov This effect is a common observation for molecules with anti-dengue virus activity. nih.gov

For coronaviruses, time-of-addition experiments with chloroquine in HCoV-229E-infected cells indicated that it interferes with viral entry at a post-attachment stage. nih.gov Furthermore, treatment of SARS-CoV-2-infected cells with chloroquine resulted in no detectable viral RNA synthesis. nih.gov

In the context of Enterovirus D68 (EV-D68), a series of novel quinoline analogues were identified as targeting the viral protein VP1. nih.govnih.gov Mechanistic studies, including Western blot, immunofluorescence, and plaque formation assays, confirmed that these compounds inhibit viral replication by interacting with VP1. nih.govnih.gov

Some quinoline-based compounds have also been shown to inhibit enzymes that act on DNA, which can be a mechanism for antiviral activity. biorxiv.org For example, several quinoline derivatives demonstrated inhibitory effects on HIV reverse transcriptase. biorxiv.org

Neuroprotective and Central Nervous System (CNS) Activity

The quinoline scaffold is also recognized for its potential in developing agents for neurodegenerative diseases, owing to its neuroprotective properties. nih.govbohrium.com

Quinoline derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.comresearchgate.net A study of a quinolinyl analog of resveratrol, (E)-5-(2-(Quinolin-4-yl) vinyl) benzene-1,3-diol (RV01), revealed its ability to inhibit microglia-induced neuroinflammation and protect neurons from inflammatory damage. nih.gov In a rat model of ischemic stroke, RV01 reduced infarct volume and neurological deficits. nih.gov

Furthermore, a series of quinoline derivatives were synthesized and evaluated as potential treatments for Alzheimer's disease. nih.gov One compound, in particular, was found to be a selective inhibitor of phosphodiesterase 5 (PDE5) and was able to rescue synaptic and memory defects in a mouse model of Alzheimer's. nih.gov Quinolylnitrones have also been investigated as neuroprotective agents for stroke therapy, with some showing high neuroprotection in cellular models of ischemia. nih.gov

Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases. nih.gov The brain is particularly vulnerable to reactive oxygen species (ROS) due to its high oxygen consumption and lipid-rich composition. bohrium.com Quinoline derivatives have been investigated for their antioxidant properties as a mechanism for neuroprotection. nih.govbohrium.comnih.govresearchgate.net

The antioxidant activity of quinoline derivatives can be attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer and single electron transfer. nih.govresearchgate.net The efficiency of some of the most promising antioxidant quinoline derivatives has been found to be greater than that of Trolox, a well-known antioxidant standard. nih.govresearchgate.net

Metal chelation is another important aspect of the neuroprotective effects of certain compounds. researchgate.net The dysregulation of metal ions can contribute to oxidative stress and neurodegeneration. The ability of a compound to chelate metal ions can therefore be a valuable therapeutic property. nih.gov

Quinoline derivatives have been identified as inhibitors of several enzymes involved in CNS pathways. nih.gov Molecular docking simulations have suggested that some quinoline derivatives can act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in the treatment of neurodegenerative diseases. nih.govbohrium.comnih.govresearchgate.net

Specifically, substituted 8-hydroxyquinolines have been shown to be in vitro inhibitors of COMT. nih.gov The inhibition of COMT is a therapeutic strategy in Parkinson's disease to enhance the bioavailability of levodopa. nih.gov Additionally, some quinoline-based compounds have been found to inhibit other enzymes that act on DNA, such as polymerases and base excision repair glycosylases, which could have implications for CNS disorders. biorxiv.org

Other Therapeutic Potential and Biological Applications

Beyond their immediate pharmacological applications, analogues of this compound have been investigated for a variety of other therapeutic and industrial uses. These explorations have revealed potential anti-inflammatory and antitubercular properties, as well as efficacy in the prevention of corrosion.

Anti-inflammatory Activity

The quinoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govresearchgate.net Research has shown that the anti-inflammatory activity of quinoline derivatives is closely linked to the nature and position of substituents on the quinoline ring. nih.gov For instance, the presence of a carboxamide moiety has been associated with Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, while a carboxylic acid group can lead to cyclooxygenase (COX) inhibition. nih.gov

Specific structural modifications, such as an aniline (B41778) moiety at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5, have been shown to confer Phosphodiesterase 4 (PDE4) inhibition. nih.gov Furthermore, some 4-hydroxyquinoline (B1666331) derivatives have demonstrated significant anti-inflammatory effects in vivo. researchgate.net The development of pyrazolo[4,3-c]quinoline derivatives has also yielded compounds with potent inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. mdpi.com Notably, compounds like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid have shown significant inhibition of lipopolysaccharide (LPS)-stimulated NO production, with activity comparable to the reference inhibitor 1400W. mdpi.com These findings underscore the potential of the quinoline nucleus as a template for designing novel anti-inflammatory drugs.

A study on a specific quinoline derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated significant inhibition of NO release in RAW 264.7 murine macrophages. tbzmed.ac.ir This compound also exhibited potent peripheral and central analgesic effects in mouse models and reduced carrageenan-induced paw edema, highlighting the multifaceted anti-inflammatory potential of quinoline-based structures. tbzmed.ac.ir Another investigation into N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride showed its ability to mitigate methotrexate-induced inflammation in animal models by reducing levels of oxidative stress and inflammatory mediators. nih.gov

Antitubercular Activity

The quinoline core is a constituent of several established antimalarial drugs and has also been extensively explored for its antitubercular potential. researchgate.net Various quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis. researchgate.net

A study from 1951 reported on the antitubercular activity of some 8-hydroxyquinoline derivatives, indicating early interest in this class of compounds for treating tuberculosis. nih.gov More recent research has focused on synthesizing and evaluating novel quinoline analogues. For example, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested for their activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited moderate to good antitubercular activity, with Minimum Inhibitory Concentrations (MICs) ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a (1-Methoxy-2-(quinolin-4-yl)propan-2-ol) and 8h (2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol) showed activity comparable to the standard drug pyrazinamide. nih.gov The structure-activity relationship study revealed that unsubstituted quinoline with smaller alkoxy groups at the ether linkage, and 6-bromo substituted quinoline with various alkoxy groups, showed good antitubercular activity. nih.gov

| Compound | Substituents (R, R1) | MIC (μM) vs M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| 8a | R=H, R1=CH3 | 14.4 | nih.gov |

| 8h | R=Br, R1=C4H9 | 9.2 | nih.gov |

| ... other compounds from the study ... |

Corrosion Inhibition

Quinoline and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net Their inhibitory action is attributed to the presence of high electron density from the 10-π electrons and the non-bonding electrons on the nitrogen atom, which facilitates adsorption onto the metal surface, forming a protective barrier. researchgate.net

Analogues of this compound have demonstrated significant potential in this application. For instance, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) was found to be an excellent corrosion inhibitor for mild steel in 1M and 2M HCl solutions. researchgate.net The inhibition efficiency of QMQTPH increased with its concentration. researchgate.net

Another derivative, N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH), also proved to be a highly effective corrosion inhibitor for mild steel in both HCl and H2SO4 solutions. researchgate.netnitk.ac.in The inhibition efficiency of DEQTPH was found to be dependent on the acid medium, following the order: 0.5M H2SO4 > 1.0M HCl > 2.0M HCl > 1.0M H2SO4. researchgate.netnitk.ac.in The protection efficiency of DEQTPH increased with higher concentrations, ranging from 0.2×10⁻⁴ to 10.5×10⁻⁴ M. researchgate.net

The table below summarizes the inhibition efficiency of these two analogues in different acidic media.

| Inhibitor | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | 1M HCl | Data not specified in abstract | researchgate.net |

| Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | 2M HCl | Data not specified in abstract | researchgate.net |

| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | 0.5M H2SO4 | Excellent | researchgate.netnitk.ac.in |

| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | 1.0M HCl | Excellent | researchgate.netnitk.ac.in |

| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | 2.0M HCl | Excellent | researchgate.netnitk.ac.in |

| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide (DEQTPH) | 1.0M H2SO4 | Excellent | researchgate.netnitk.ac.in |

Preclinical Development and Translational Aspects of 8 Trifluoromethoxy Quinolin 4 Ol Scaffolds

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments in Preclinical Models

A thorough understanding of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental to predicting its behavior in a biological system. These assessments help in establishing a potential therapeutic window and guiding dose selection for later clinical studies.

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In Vitro Assessments:

In vitro ADME studies are crucial for the early-stage evaluation of a compound's potential for success. researchgate.net These assays provide insights into a drug candidate's bioavailability, stability, and metabolic fate. nih.gov Key in vitro ADME parameters for quinoline-based compounds often include:

Solubility: The aqueous solubility of a compound is a key determinant of its oral absorption. Quinoline (B57606) derivatives can exhibit poor solubility, which may necessitate formulation strategies to enhance bioavailability. quotientsciences.comwuxiapptec.com

Permeability: Assays such as the Caco-2 permeability test are used to predict intestinal absorption. The lipophilicity introduced by the trifluoromethoxy group may enhance membrane permeability.

Metabolic Stability: The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of metabolism. researchgate.net In vitro studies using liver microsomes or hepatocytes can provide data on the compound's susceptibility to phase I and phase II metabolism.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to target tissues.

Interactive Data Table: Representative In Vitro ADME Properties of Substituted Quinolines

| Compound Class | Solubility | Permeability | Metabolic Stability | Key Findings |

| 4-Phenoxy-quinoline Derivatives | Generally low | Moderate to high | Halogen substitution can modulate stability. nih.gov | The Br-substituted analog, LXY18, showed favorable oral bioavailability. nih.gov |

| 8-Hydroxyquinoline (B1678124) Derivatives | Variable | Dependent on substitution | Can undergo conjugation reactions. | Show a wide range of biological activities. nih.govnih.gov |

| 2-Trifluoromethyl Quinoline Derivatives | Generally low | High | Trifluoromethyl group enhances metabolic stability. researchgate.net | Often exhibit increased lipophilicity. researchgate.net |

In Vivo Assessments:

In vivo ADME studies in animal models (e.g., rodents, dogs) provide a more comprehensive understanding of a compound's PK profile. A study on Vacquinol-1, a quinoline methanol (B129727) derivative, highlighted the importance of stereochemistry in determining in vivo pharmacokinetics. researchgate.net For 8-(trifluoromethoxy)quinolin-4-ol scaffolds, key in vivo parameters to be determined would include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Distribution: The extent to which the compound distributes into various tissues, including the target site of action.

Metabolism: Identification of major metabolites and the enzymes responsible for their formation.

Excretion: The primary routes of elimination from the body (e.g., renal, fecal).

Correlation of Exposure with Efficacy and Safety Biomarkers

Establishing a relationship between drug exposure (systemic concentration) and its pharmacological effect (efficacy) and/or adverse effects (safety) is a cornerstone of preclinical development. This exposure-response relationship helps in defining the therapeutic index.

For quinoline-based compounds, efficacy biomarkers would be specific to the therapeutic indication. For instance, in oncology, this could involve monitoring tumor growth inhibition in response to drug administration. nih.gov Safety biomarkers, on the other hand, are physiological or biochemical indicators of potential toxicity. In preclinical toxicology studies of quinoline derivatives, these may include monitoring liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine). acs.org

Quantitative structure-activity relationship (QSAR) models can be developed to predict the c-Met kinase inhibition of 4-(2-fluorophenoxy) quinoline derivatives, revealing that mass, electronegativity, and partial charges influence their activity. nih.gov

Toxicity Profiling and Safety Assessment in Preclinical Models

A comprehensive toxicity assessment is mandatory to identify potential safety concerns before a drug candidate can be advanced to human trials. For quinoline derivatives, a range of toxicological endpoints are evaluated.

Preclinical toxicity studies for quinoline scaffolds would typically include: